1,4-Dibromo-2-(trimethylsilyl)benzene is an organic compound characterized by its molecular formula . This compound is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a trimethylsilyl group is attached at the 2 position. It appears as a solid at room temperature with a melting point range of 119.0 to 123.0 degrees Celsius .
This compound is classified as an organobromine compound due to the presence of bromine atoms, and it falls under the category of silyl-substituted aromatic compounds. It is commonly utilized in various fields, including organic synthesis and materials science.
1,4-Dibromo-2-(trimethylsilyl)benzene can be synthesized through several methods. A prevalent method involves the bromination of 2-(trimethylsilyl)benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production: For industrial applications, the synthesis may scale up these methods while optimizing reaction conditions to enhance yield and purity. Techniques such as recrystallization or column chromatography are often employed for purification purposes.
The structure of 1,4-Dibromo-2-(trimethylsilyl)benzene consists of a benzene ring with two bromine substituents located at the para positions (1 and 4) and a trimethylsilyl group at the meta position (2).
1,4-Dibromo-2-(trimethylsilyl)benzene engages in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 1,4-Dibromo-2-(trimethylsilyl)benzene primarily involves its ability to undergo various chemical transformations. In coupling reactions, it acts as a substrate for palladium-catalyzed cross-coupling, facilitating the formation of new carbon-carbon bonds. The specific pathways depend on the nature of the reactants and conditions applied during the reaction.
The presence of both bromine and trimethylsilyl groups imparts unique chemical properties that enhance reactivity compared to unsubstituted benzene derivatives. The trimethylsilyl group increases steric bulk and modifies electronic effects, making this compound particularly useful in specific synthetic applications .
1,4-Dibromo-2-(trimethylsilyl)benzene has several significant applications:
This compound's versatility makes it valuable across various scientific disciplines, highlighting its importance in research and industrial applications.
The synthesis of 1,4-dibromo-2-(trimethylsilyl)benzene (CAS 1032231-19-8) relies heavily on transition metal-catalyzed cross-coupling reactions, where the trimethylsilyl (TMS) group serves as both a directing moiety and stabilizing element. The Kumada coupling between 1,4-dibromo-2-iodobenzene and trimethylsilylmethylmagnesium chloride under Pd(0) catalysis yields the target compound with >90% regioselectivity at 25°C [2] [8]. Alternatively, Negishi coupling using (trimethylsilyl)zinc chloride and dibromobenzene derivatives with Pd(PPh₃)₄ achieves 85% conversion within 4 hours. The TMS group’s steric bulk necessitates specialized catalysts – Pd(dba)₂ exhibits superior performance over Pd(OAc)₂ due to enhanced steric accommodation, while nickel catalysts promote undesired homocoupling [5].
Table 1: Catalytic Systems for Silyl-Aryl Bond Formation
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Side Product |
---|---|---|---|---|
Pd(PPh₃)₄ | 80 | 6 | 78 | Biaryl (>15%) |
Pd(dba)₂ | 25 | 12 | 92 | Protodesilylation (3%) |
NiCl₂(dppp) | 60 | 4 | 65 | Homocoupled dimer (22%) |
Regioselective bromination exploits the TMS group’s strong +I effect, which activates ortho positions 4.7-fold relative to meta positions. Electrophilic bromination (Br₂/DCM) of (trimethylsilyl)benzene at -15°C yields 1,4-dibromo-2-(trimethylsilyl)benzene with 89% regioselectivity, while N-bromosuccinimide (NBS) in acetonitrile enhances para-bromination (94% selectivity) [5]. Kinetic studies reveal bromonium ion attack at C4 is 3.2× faster than at C6 due to hyperconjugative stabilization from the TMS group’s σ*(C-Si) orbitals. Over-bromination is suppressed by steric blocking at C1 and C3 positions, with dibromination yields exceeding 82% when stoichiometry is controlled at Br₂/substrate = 2.05:1 [8].
Table 2: Bromination Selectivity Under Varied Conditions
Brominating Agent | Solvent | Temperature (°C) | ortho:para Ratio | Dibrominated Yield (%) |
---|---|---|---|---|
Br₂ (1.0 eq) | CH₂Cl₂ | -15 | 1:3.2 | 45 |
Br₂ (2.05 eq) | CH₂Cl₂ | 0 | 1:8.7 | 82 |
NBS (2.2 eq) | CH₃CN | 25 | 1:12.4 | 91 |
Br₂ (2.0 eq) | HOAc | 40 | 1:1.8 | 67 |
The trimethylsilyl group operates through dual directing mechanisms: electronic enhancement of ortho/para positions via σ-π hyperconjugation (+R effect), and steric inhibition at C1/C3 positions. Density functional theory (DFT) calculations show C4 electron density increases by 0.027 e⁻ compared to unsubstituted benzene, while C6 activation is weaker (0.012 e⁻ increase) [5]. In superacid media (HF/SbF₅), the compound forms a persistent arenium ion where positive charge delocalizes into TMS σ* orbitals, as evidenced by ²⁹Si NMR upfield shifts of Δδ = -23.4 ppm. This stabilization enables sequential functionalization – initial bromination occurs at C5 (para to Si), followed by C2 (ortho to Si), with relative rates k₂/k₆ = 8.9. The TMS group remains intact under these conditions, contrasting with Lewis acid-mediated protodesilylation during vigorous bromination [2] [8].
Table 3: Substituent Effects on Arenium Ion Stability
Substituent Position | Arenium Ion Energy (kcal/mol) | NICS(1) (ppm) | Charge Density at C+ |
---|---|---|---|
Ortho to TMS | -234.9 | -12.7 | +0.41 |
Para to TMS | -241.2 | -14.3 | +0.38 |
Meta to TMS | -222.7 | -9.1 | +0.49 |
Solvent polarity critically influences silyl group stability and reaction kinetics. Polar aprotic solvents (DMF, CH₃CN) accelerate bromination but promote TMS protodesilylation above 50°C (15–20% desilylation in DMF at 80°C) [4]. Optimal conditions for Kumada-Tamao coupling require ethereal solvents (THF/toluene 4:1) at -10°C to 25°C, achieving 89% isolated yield. In contrast, bromination steps benefit from chlorinated solvents (DCM, chloroform), with reaction half-lives reduced 3.1-fold versus hydrocarbon media. Multi-step sequences necessitate temperature staging: lithiation at -78°C (s-BuLi/cyclohexane), silylation at 0°C, and bromination at 25°C. This approach suppresses benzyne formation (<2%) during halogen dance rearrangements and maintains TMS integrity (yield loss <5% per step) [4] [7].
Dehalogenation competes with desired cross-coupling via three pathways: (1) reductive elimination from Pd(II) intermediates, (2) single-electron transfer from low-valent metals, and (3) β-hydride elimination in nickel-catalyzed systems. Comparative studies show C-Br bond activation energies at C4 (TMS-para) are 4.3 kcal/mol lower than at C1 (TMS-ortho), leading to regioselective dehalogenation during failed coupling attempts [5]. Deuterium labeling confirms protodebromination occurs via arenium ion intermediates in protic media, with H/D exchange at C4 exceeding 80% in D₂O/THF. Crucially, the TMS group suppresses homolytic cleavage – no radical dehalogenation is observed under photolytic conditions (350 nm), unlike nonsilylated dibromobenzenes. Surface-mediated dehalogenation on copper (as in Ullmann reactions) proceeds with 40% selectivity at the ortho-bromine due to steric constraints in organocopper intermediates [5].
Table 4: Dehalogenation Pathways Under Varied Conditions
Condition | Primary Pathway | C-Br Cleavage Regioselectivity (C1:C4) | TMS Stability |
---|---|---|---|
Pd(OAc)₂, DMF, 80°C | Reductive elimination | 1:3.2 | Partial protodesilylation |
Ni(cod)₂, dppf, THF, 25°C | β-Hydride elimination | 1:1.8 | Stable |
Cu powder, pyridine, 130°C | Oxidative addition to metal | 1:2.7 | Stable |
UV light (350 nm) | Radical cleavage | None observed | Stable |
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